molecular formula C13H14N2O3 B2710175 ethyl 3-(acetylamino)-1H-indole-2-carboxylate CAS No. 56545-51-8

ethyl 3-(acetylamino)-1H-indole-2-carboxylate

Cat. No. B2710175
CAS RN: 56545-51-8
M. Wt: 246.266
InChI Key: YEILCRKVXIDLOP-UHFFFAOYSA-N
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Description

“Ethyl 3-(acetylamino)-1H-indole-2-carboxylate” likely refers to a compound that contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The “3-(acetylamino)” indicates an acetylamino (-NHCOCH3) group attached at the 3rd position of the indole ring. The “ethyl…carboxylate” suggests an ethyl ester group (-COOC2H5) attached at the 2nd position of the indole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, an acetylamino group, and an ethyl ester group. The exact structure would depend on the specific locations of these groups on the indole ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The acetylamino and ethyl ester groups could potentially undergo a variety of chemical reactions. For example, the acetylamino group could participate in acylation or deacylation reactions, while the ester group could undergo hydrolysis or transesterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetylamino and ester groups could impact the compound’s solubility in various solvents .

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown promising antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . These compounds have shown inhibitory activity against influenza A and CoxB3 virus .

Anti-inflammatory Activity

Indole derivatives also possess anti-inflammatory properties . This makes them potential candidates for the development of new drugs to treat inflammatory diseases.

Anticancer Activity

Indole derivatives have been found to exhibit anticancer activity . They have been used in the treatment of various types of cancer cells, contributing to the development of new anticancer drugs .

Anti-HIV Activity

Some indole derivatives have shown potential as anti-HIV agents . This suggests that they could be used in the development of drugs to treat HIV.

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial properties . This makes them useful in the development of new antimicrobial agents.

Antitubercular Activity

Indole derivatives such as (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one have shown in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis .

Antidiabetic Activity

Indole derivatives have also shown potential in the treatment of diabetes . They have demonstrated antidiabetic properties, suggesting their potential use in the development of antidiabetic drugs.

Antimalarial Activity

Indole derivatives have been found to possess antimalarial properties . This suggests their potential use in the development of new antimalarial drugs.

In addition to these applications, “ethyl 3-acetamido-1H-indole-2-carboxylate” has been used as a reactant for the preparation of various compounds such as CRTH2 receptor antagonists, Indoleamine 2,3-dioxygenase (IDO) inhibitors, Cannabinoid CB1 receptor antagonists, inhibitors of Human Reticulocyte 15-Lipoxygenase-1, N-(benzoylphenyl)-1H-indole-2-carboxamides as potent antihypertriglyceridemic agents, and antiproliferative agents against human leukemia K562 cells .

Future Directions

The future research directions would depend on the properties and potential applications of the compound. It could be explored for various uses, such as in the development of new pharmaceuticals or materials, based on its unique structure .

properties

IUPAC Name

ethyl 3-acetamido-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-3-18-13(17)12-11(14-8(2)16)9-6-4-5-7-10(9)15-12/h4-7,15H,3H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEILCRKVXIDLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-acetamido-1H-indole-2-carboxylate

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